

# Application Note: Quantification of Neoeriocitrin in Plant Extracts by HPLC-UV

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## Compound of Interest

Compound Name: Neoeriocitrin

Cat. No.: B1678166

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**Introduction** **Neoeriocitrin**, a flavanone glycoside predominantly found in citrus fruits, is recognized for its significant antioxidant properties. Accurate quantification of this bioactive compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used analytical technique for this purpose, offering excellent resolution and sensitivity.[1][2] This method relies on a reversed-phase chromatography principle to separate **neoeriocitrin** from other components in the complex plant matrix, followed by its detection and quantification based on its characteristic UV absorbance.

**Principle of the Method** The method employs a Reversed-Phase HPLC (RP-HPLC) system. A C18 column is used as the stationary phase, which retains nonpolar compounds more strongly. The mobile phase consists of a mixture of an aqueous solvent (acidified water) and an organic solvent (methanol or acetonitrile). By gradually increasing the proportion of the organic solvent (gradient elution), compounds are eluted from the column based on their polarity.

**Neoeriocitrin**, being a moderately polar compound, is well-resolved from other phytochemicals. The eluting compound is then passed through a UV detector set at a specific wavelength where **neoeriocitrin** exhibits maximum absorbance, typically around 282 nm, allowing for its accurate quantification.[3][4]

## Experimental Protocols

### 1. Materials and Reagents

- **Neoeriocitrin** analytical standard ( $\geq 98\%$  purity)
- HPLC-grade methanol
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or Trifluoroacetic acid, TFA)
- Plant material (e.g., dried citrus peel powder)
- 0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$  syringe filters

## 2. Instrumentation

- HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
- Analytical balance
- Ultrasonic bath
- Centrifuge
- Vortex mixer

3. Chromatographic Conditions A validated set of chromatographic conditions is essential for achieving optimal separation and quantification.

Parameter	Specification
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 $\mu$ m)[5]
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile (or Methanol) with 0.1% Formic Acid[6]
Gradient Elution	0-5 min: 15% B; 5-20 min: 15-40% B; 20-25 min: 40-80% B; 25-30 min: 80-15% B
Flow Rate	1.0 mL/min[7][8]
Column Temperature	30°C[6]
Injection Volume	10 $\mu$ L
Detection Wavelength	282 nm[3]

#### 4. Preparation of Standard Solutions

- Stock Solution (1000  $\mu$ g/mL): Accurately weigh 10 mg of **neoneriocitrin** standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100  $\mu$ g/mL) by serially diluting the stock solution with methanol. Store these solutions at 4°C, protected from light.

5. Sample Preparation Protocol The extraction procedure is critical for obtaining accurate quantitative results.

- Extraction: Accurately weigh approximately 1.0 g of the homogenized, dried plant powder into a centrifuge tube. Add 20 mL of 70% methanol-water solution.
- Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes to facilitate extraction.

- Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.[\[1\]](#)
- Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
- Injection: The filtered extract is now ready for injection into the HPLC system.

Diagram: Experimental Workflow for **Neoeriocitrin** Quantification

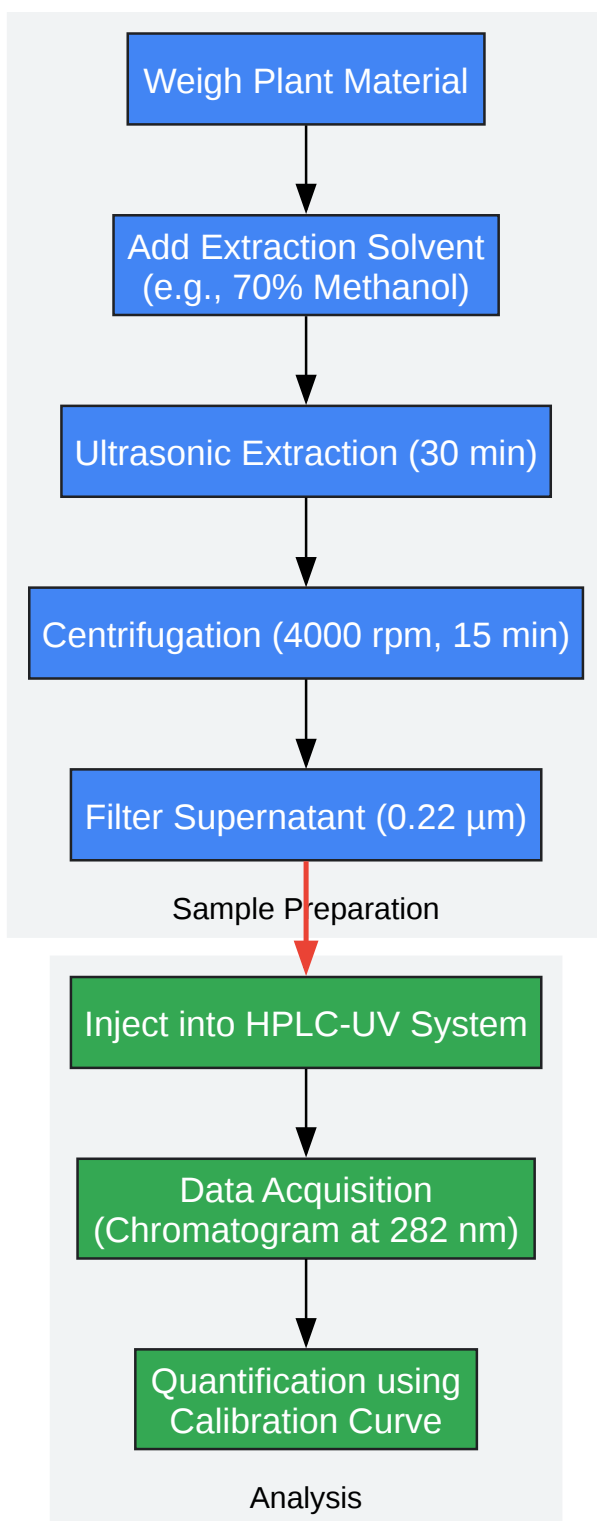


Figure 1: Experimental Workflow

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Caption: A flowchart of the sample preparation and analysis process.

## Method Validation

To ensure the reliability and accuracy of the analytical method, it must be validated according to the International Conference on Harmonization (ICH) guidelines. Key validation parameters are summarized below.<sup>[6]</sup><sup>[9]</sup>

Parameter	Methodology	Acceptance Criteria
Specificity	Compare the chromatogram of a blank, a standard, and a plant extract to ensure no interfering peaks at the retention time of neoeriocitrin.	The peak for neoeriocitrin in the sample should be pure and have no co-eluting peaks.
Linearity	Analyze a series of at least five concentrations of the standard solution. Plot a calibration curve of peak area vs. concentration.	Correlation coefficient ( $R^2$ ) $\geq$ 0.999.[6][10]
Limit of Detection (LOD)	Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.	The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ)	Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[8]
Accuracy (% Recovery)	Spike a known amount of neoeriocitrin standard into a pre-analyzed plant extract at three different concentration levels. Calculate the percentage recovery.	Recovery should be within 90-110%.[9][10][11]
Precision (RSD%)	Repeatability (Intra-day): Analyze replicate injections of the same sample on the same day. Intermediate Precision	Relative Standard Deviation (RSD) $\leq$ 5%.[9][11]

(Inter-day): Analyze the sample  
on different days.

Diagram: HPLC Method Validation Parameters

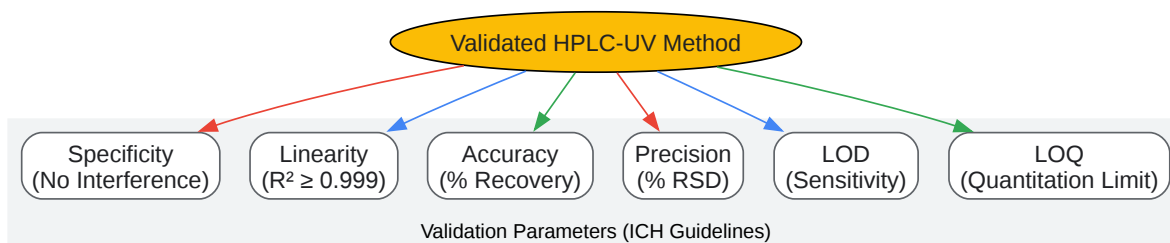


Figure 2: Method Validation Workflow

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Caption: Key parameters for the validation of the analytical method.

## Data Analysis and Results

1. **Calibration Curve** A linear regression is performed on the data obtained from the working standard solutions (peak area vs. concentration). The resulting equation ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ) are used for quantification.
2. **Quantification of **Neoeriocitrin** in Samples** The peak area corresponding to **neoeriocitrin** in the sample chromatogram is used to calculate its concentration using the calibration curve equation. The final amount is typically expressed as micrograms per gram ( $\mu\text{g/g}$ ) or milligrams per gram ( $\text{mg/g}$ ) of the dry weight of the plant material.

Example Quantitative Data



Sample ID	Retention Time (min)	Peak Area	Concentration in Extract (µg/mL)	Concentration in Plant (mg/g DW)
Standard (25 µg/mL)	14.2	450150	25.0	N/A
Citrus Peel Extract A	14.3	360120	20.0	4.0
Citrus Leaf Extract B	14.2	90030	5.0	1.0

Note: DW = Dry Weight. Calculations assume a 1g sample extracted in 20 mL of solvent.

**Conclusion** The described HPLC-UV method is specific, accurate, and precise for the quantification of **neoneriocitrin** in plant extracts. The detailed protocol for sample preparation, chromatographic separation, and method validation provides a robust framework for natural product analysis, ensuring reliable data for quality control and research applications.

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